Product packaging for 1,1'-Biphenyl, 3-(methylthio)-(Cat. No.:CAS No. 31477-46-0)

1,1'-Biphenyl, 3-(methylthio)-

Cat. No.: B3051153
CAS No.: 31477-46-0
M. Wt: 200.3 g/mol
InChI Key: PLVZFEDCBAPFKS-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 3-(methylthio)- is a synthetically valuable biphenyl derivative. The biphenyl scaffold is a fundamental backbone in organic chemistry, renowned for its presence in medicinally active compounds, marketed drugs, and natural products . This compound serves as a versatile chemical building block, particularly in the development of novel therapeutic agents. Research indicates that biphenyl derivatives exhibit a wide spectrum of biological activities, including potent antibacterial effects against drug-resistant pathogens . Furthermore, specific biphenyl-containing compounds are being investigated for their role in cancer immunotherapy, where they function as small-molecule inhibitors that target the PD-1/PD-L1 immune checkpoint pathway . The structural motif of this chemical makes it a crucial intermediate in organic synthesis, accessible through modern cross-coupling methodologies such as the Suzuki-Miyaura reaction, which is a highly effective way to construct carbon-carbon bonds in biphenyl systems . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12S B3051153 1,1'-Biphenyl, 3-(methylthio)- CAS No. 31477-46-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31477-46-0

Molecular Formula

C13H12S

Molecular Weight

200.3 g/mol

IUPAC Name

1-methylsulfanyl-3-phenylbenzene

InChI

InChI=1S/C13H12S/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

PLVZFEDCBAPFKS-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)C2=CC=CC=C2

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1,1 Biphenyl, 3 Methylthio and Its Analogs

Direct Synthesis Strategies of Substituted Biphenyls with Methylthio Functionality

Direct synthesis approaches are pivotal in constructing the fundamental framework of methylthio-substituted biphenyls. These methods often involve carbon-carbon bond formation as a key step, directly yielding the desired biphenyl (B1667301) structure.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely utilized method for the synthesis of unsymmetrical biaryls, including those with a methylthio group. tandfonline.comtandfonline.com This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. tandfonline.com For the synthesis of 1,1'-Biphenyl, 3-(methylthio)-, a common approach is the reaction of 3-methylthiophenylboronic acid with a suitable aryl halide. tandfonline.comtandfonline.com

A notable catalyst for this transformation is the air-stable palladium–phosphinous acid complex, [(t-Bu)2P(OH)]2PdCl2 (POPd). tandfonline.comtandfonline.com This catalyst has proven effective in coupling 3-methylthiophenylboronic acid with a range of substituted bromobenzenes. tandfonline.comtandfonline.com The reaction conditions are generally mild, and the use of non-toxic and stable organoboron reagents makes this a favorable synthetic route. tandfonline.com

Research findings indicate that the electronic nature of the substituents on the bromobenzene (B47551) can influence the reaction yield. tandfonline.com Electron-withdrawing groups on the bromobenzene tend to result in excellent yields, while electron-donating groups may lead to lower yields. tandfonline.com

Table 1: POPd-Catalyzed Suzuki-Miyaura Coupling of 3-Methylthiophenylboronic Acid with Substituted Bromobenzenes tandfonline.com

EntrySubstituted BromobenzeneProductYield (%)
1Bromobenzene1,1'-Biphenyl, 3-(methylthio)-85
21-Bromo-3-nitrobenzene3'-Nitro-3-(methylthio)-1,1'-biphenyl98
31-Bromo-4-cyanobenzene4'-(Methylthio)-[1,1'-biphenyl]-4-carbonitrile96
41-Bromo-3-methoxybenzene3'-Methoxy-3-(methylthio)-1,1'-biphenyl78
51-Bromo-4-methylbenzene4'-Methyl-3-(methylthio)-1,1'-biphenyl75

Note: The yields are isolated yields.

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a diverse library of biphenyls containing the methylthio moiety, which are valuable intermediates for various applications. tandfonline.comgre.ac.uk

Friedel-Crafts Condensation Approaches

The Friedel-Crafts reaction, a classic method for C-C bond formation on aromatic rings, can be adapted for the synthesis of biphenyl systems. iitk.ac.in While direct Friedel-Crafts benzylation of arenes can be challenging due to harsh conditions and potential side reactions, modern variations offer improved selectivity. ethz.ch For instance, the use of specific activating groups on the benzylating agent can lead to cleaner reactions under milder conditions. ethz.ch

In the context of synthesizing methylthio-substituted biphenyls, a Friedel-Crafts approach could theoretically involve the reaction of a methylthio-substituted benzene (B151609) derivative with an activated phenyl species in the presence of a Lewis acid catalyst. iitk.ac.in However, specific examples detailing the direct synthesis of 1,1'-Biphenyl, 3-(methylthio)- via this method are not extensively documented in the provided literature. The acylation of thioanisole (B89551) to produce 4-(methylthio)acetophenone is a related and well-studied Friedel-Crafts reaction, highlighting the reactivity of methylthio-substituted aromatics in this type of transformation. researchgate.net

Base-Mediated Cyclization and Annulation Reactions

Base-mediated cyclization and annulation reactions represent another strategic approach to constructing substituted biphenyl scaffolds. These methods often involve the formation of a new ring from acyclic precursors. A notable example is the base-mediated [3+3] cyclization of 1,3-dianionic ketones with α-aroyl ketene (B1206846) dithioacetals, which can afford highly substituted 3-hydroxy-biaryls. researchgate.netrsc.orgrsc.org

This methodology involves the reaction of a ketone with a 3,3-bis(methylthio)-1-arylprop-2-en-1-one in the presence of a strong base like sodium hydride. researchgate.netrsc.org The reaction proceeds through a series of steps including Michael addition, elimination of a methylthio group, and subsequent intramolecular cyclization and aromatization to yield the functionalized biphenyl. rsc.org This strategy allows for the synthesis of various tri- and tetra-substituted phenols, including those with a methylthio group at the 5-position of a phenol, which corresponds to the 3-position of the resulting biphenyl system. researchgate.net

Table 2: Synthesis of Functionalized Phenols via Base-Mediated Cyclization researchgate.net

Ketoneα-Aroyl Ketene DithioacetalProductYield (%)
Acetone3,3-bis(methylthio)-1-phenylprop-2-en-1-one5-Methyl-3-(methylthio)-[1,1'-biphenyl]-2-ol82
Propiophenone3,3-bis(methylthio)-1-phenylprop-2-en-1-one4,5-Diphenyl-3-(methylthio)phenol78

This approach provides a pathway to complex biphenyl derivatives from relatively simple starting materials.

Functionalization and Derivatization of Existing Biphenyl Scaffolds

An alternative to direct synthesis is the modification of a pre-formed biphenyl molecule. This is particularly useful when the desired biphenyl core is readily available.

Alkylation Reactions for Methylthio Group Introduction

The introduction of a methylthio group onto an existing biphenyl scaffold can be achieved through alkylation reactions. One common method involves the reaction of a biphenyl derivative containing a good leaving group, such as a bromine atom, with a methylthiolating agent. For example, the synthesis of 4,4'-bis(methylthio)-1,1'-biphenyl has been achieved through the reaction of the corresponding precursor with a methylthio source. researchgate.net

Another approach involves the S-alkylation of a thiol-substituted biphenyl. For instance, the reaction of a biphenylthiol with a methylating agent like methyl iodide can yield the corresponding methylthio-substituted biphenyl. researchgate.net These reactions are typically carried out in the presence of a base to facilitate the nucleophilic substitution.

Electrophilic Aromatic Substitution on Biphenyl Systems

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. youtube.com In the case of biphenyl, the substitution pattern is directed by the electronic properties of the existing substituents and the biphenyl system itself. The phenyl group is generally considered to be an activating group and directs incoming electrophiles to the ortho and para positions. youtube.com

For a biphenyl already containing a methylthio group, such as 1,1'-Biphenyl, 3-(methylthio)-, further electrophilic substitution would be directed by both the phenyl and the methylthio groups. The methylthio group is also an ortho, para-director. Therefore, the introduction of a new substituent would likely occur at positions ortho or para to the methylthio group on the same ring, or at the ortho or para positions of the unsubstituted phenyl ring. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile. tandfonline.comsmolecule.com

Synthesis of Advanced 1,1'-Biphenyl, 3-(methylthio)-Derived Architectures

The versatility of the 1,1'-biphenyl, 3-(methylthio)- scaffold allows for its incorporation into a variety of complex molecular structures, including those containing heterocyclic rings such as thiadiazoles and imidazoles, as well as extended polycyclic aromatic systems.

Synthesis of Thiadiazole and Imidazole-Biphenyl Conjugates

The conjunction of the biphenyl moiety with thiadiazole and imidazole (B134444) rings has yielded compounds with notable biological activities.

Thiadiazole-Biphenyl Conjugates: The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide involves a multi-step process. smolecule.com This typically begins with the formation of the 1,3,4-thiadiazole (B1197879) ring, which can be achieved through the reaction of thiosemicarbazide (B42300) with appropriate carbonyl compounds. smolecule.com The biphenyl core is often constructed using a Suzuki-Miyaura coupling reaction. smolecule.com The final step is an amidation reaction to link the thiadiazole and biphenyl components. smolecule.com Another approach involves the reaction of hydrazonoyl bromides with potassium thiocyanate, leading to the formation of 3,5-disubstituted-1,3,4-thiadiazol-2(3H)-imines through the elimination of hydrogen bromide followed by cyclization. nih.gov

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can also be achieved from the reaction of bisthioureas with 2-(bis(methylthio)methylene)malononitrile or ethyl 2-cyano-3,3-bis(methylthio)acrylate. core.ac.uk This method provides good yields without the need for harsh acidic conditions. core.ac.uk

Imidazole-Biphenyl Conjugates: The synthesis of biphenyl-imidazole conjugates has been explored for their potential biological applications. heteroletters.org One synthetic route involves treating 5-(4'-bromomethyl-biphenyl-2-yl)-2H-tetrazole with hexaminium salts to yield an aldehyde, which is then reacted with benzoin (B196080) and other reagents to form the biphenyl-imidazole structure. heteroletters.org The synthesis of 2,4,5-trisubstituted imidazoles can be achieved through a one-pot condensation of benzil, aryl aldehydes, and ammonium (B1175870) acetate. derpharmachemica.com Microwave-assisted synthesis has also been employed to produce 5-substituted-2-(2-methyl-4-nitroimidazomethyl)-1,3,4-oxadiazoles, which contain a nitroimidazole moiety. derpharmachemica.com

More complex heterocyclic systems, such as benzo[d]imidazo[2,1-b]thiazoles, can be synthesized by the condensation of aromatic ketones and 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine under microwave irradiation. nih.gov

Synthesis of Methylthio-Containing Polycyclic Aromatic Hydrocarbons (PAHs)

The incorporation of the methylthio group into polycyclic aromatic hydrocarbons (PAHs) is a strategy to modulate their electronic properties for applications in molecular electronics. nih.gov A general and efficient tandem synthetic method for constructing various extended PAHs involves the single-electron oxidation of (o-biphenylyl)methylene-substituted fluorenes. nih.gov This process, induced by a Cu catalyst/PhCO3tBu or DDQ oxidation system in the presence of TFA, triggers a spirocyclization and 1,2-aryl migration tandem process. nih.gov

Another approach for synthesizing PAHs is through a palladium-catalyzed [3 + 3] annulation of two smaller aromatic fragments. rsc.org While this method has been demonstrated for various perylene (B46583) derivatives, its direct application to methylthio-containing biphenyls is an area for further exploration. rsc.org The development of new synthetic methods for peropyrene has been crucial for accessing complex structures like 1,3,8,10-tetrakis(methylthio)peropyrene, which has shown promising charge-transport properties. nih.gov

Synthesis of Biphenyl-Substituted Heterocyclic Compounds

The Suzuki-Miyaura coupling reaction is a cornerstone for the synthesis of biphenyl-substituted heterocyclic compounds. mdpi.comcbijournal.com This palladium-catalyzed cross-coupling reaction between an aryl boronic acid or ester and an aryl halide is highly efficient for creating the biaryl linkage. gre.ac.uk

For instance, novel 2,5-dimethyl-4-substituted biphenyl-1,3-oxazole derivatives have been synthesized via the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenylboronic acids. cbijournal.com This reaction is typically carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(ii) chloride, and a base like potassium carbonate in a solvent like dimethylformamide (DMF). cbijournal.com

The synthesis of functionalized biaryls and p-teraryls can also be achieved through a [5+1] annulation strategy from 2-(3,3-bis(methylthio)-1-arylallylidene)malononitrile and nitroethane. rsc.org

Optimization of Reaction Conditions and Yields in 1,1'-Biphenyl, 3-(methylthio)- Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of 1,1'-biphenyl, 3-(methylthio)- and its derivatives. Key parameters that are often fine-tuned include the choice of catalyst, base, solvent, temperature, and reaction time.

In the synthesis of 3-(methylthio)quinolin-2-ones from N-aryl propiolamides and DMSO (which acts as both solvent and sulfur source), the concentration of thionyl chloride (SOCl₂) was found to significantly impact the yield. researchgate.netacs.org Increasing the SOCl₂ dosage from 1.0 to 2.0 equivalents improved the yield of 1-methyl-3-(methylthio)-4-phenylquinolin-2(1H)-one from 22% to a much higher percentage, while also shortening the reaction time. researchgate.net Further increases in SOCl₂ did not lead to a significant enhancement. researchgate.net The reaction temperature also plays a role; higher temperatures can reduce the reaction time but may not improve the yield. researchgate.net

For the synthesis of functionalized m-terphenyls via a ring transformation strategy, the choice of base was critical. rsc.org Hard bases like KOH and LiOH provided significantly better yields (up to 86%) compared to softer bases such as K₂CO₃ and NaHCO₃. rsc.org The solvent also had a profound effect, with polar aprotic solvents like DMF and DMSO proving superior to polar protic solvents (MeOH, EtOH) or nonpolar solvents (toluene). rsc.org

The table below summarizes the optimization of reaction conditions for a specific thiocyclization reaction.

EntryReagent (equiv)SolventTemperature (°C)Time (h)Yield (%)
1SOCl₂ (1.0)DMSO251222
2SOCl₂ (2.0)DMSO252Improved
3SOCl₂ (2.5)DMSO250.5Significantly Improved
4SOCl₂ (3.0)DMSO250.5No obvious enhancement
5SOCl₂ (2.5)DMSO500.25Not improved
6SOCl₂ (2.5)DMSO800.17Not improved
Data derived from studies on the synthesis of 1-methyl-3-(methylthio)-4-phenylquinolin-2(1H)-one. researchgate.net

In nickel-induced Grignard reactions for the replacement of methylthio functions on aromatic heterocycles, the specific Grignard reagent and nickel catalyst are key variables that are optimized to achieve the desired substitution with alkyl or aryl groups. acs.org

Spectroscopic and Structural Characterization Techniques for 1,1 Biphenyl, 3 Methylthio Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. ipb.ptresearchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. ipb.ptresearchgate.net For complex structures like substituted biphenyls, a combination of one-dimensional and two-dimensional NMR techniques is often required for unambiguous characterization. researchgate.netsemanticscholar.org

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of 1,1'-Biphenyl, 3-(methylthio)-, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons and the methyl protons.

The aromatic region (typically δ 7.0-8.0 ppm) would show a complex pattern of multiplets due to the protons on the two phenyl rings. rsc.org The substitution pattern on each ring influences the chemical shifts and coupling constants (J-values). The protons on the substituted ring will have different chemical shifts from those on the unsubstituted ring. Protons ortho to the methylthio group may experience a slight shielding effect. For instance, in 3-methyl-1,1'-biphenyl, the aromatic protons appear in the range of δ 7.20-7.62 ppm. rsc.org

A key feature would be a singlet in the aliphatic region, typically around δ 2.5 ppm, corresponding to the three equivalent protons of the methylthio (-S-CH₃) group. acs.org The exact chemical shift can be influenced by the solvent and the electronic nature of the rest of the molecule.

Table 1: Representative ¹H NMR Spectral Data for Analogs of 1,1'-Biphenyl, 3-(methylthio)-

Compound Solvent Aromatic Protons (δ ppm) Methyl Protons (δ ppm)
3-Methyl-1,1'-biphenyl CDCl₃ 7.20-7.62 (m) 2.46 (s)
4-Methoxy-1,1'-biphenyl CDCl₃ 7.01-7.59 (m) 3.87 (s, -OCH₃)

Data compiled from multiple sources. rsc.orgrsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 1,1'-Biphenyl, 3-(methylthio)- would give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The aromatic carbons would resonate in the downfield region, typically between δ 120-150 ppm. rsc.org The carbons directly bonded to the other phenyl ring (the ipso-carbons) and the carbon attached to the methylthio group would have characteristic chemical shifts. For example, in 3-methyl-1,1'-biphenyl, the aromatic carbons are observed in the range of δ 124.3-141.4 ppm. rsc.org The carbon of the methylthio group (-S-CH₃) would appear in the upfield region, generally around δ 15-25 ppm. acs.org

Table 2: Representative ¹³C NMR Spectral Data for Analogs of 1,1'-Biphenyl, 3-(methylthio)-

Compound Solvent Aromatic Carbons (δ ppm) Methyl Carbon (δ ppm)
3-Methyl-1,1'-biphenyl CDCl₃ 124.3 - 141.4 21.6
4-Methoxy-1,1'-biphenyl CDCl₃ 114.2 - 159.2 55.4 (-OCH₃)

Data compiled from multiple sources. rsc.orgrsc.org

For molecules with complex and overlapping ¹H NMR signals, such as substituted biphenyls, 2D NMR techniques are essential for complete structural assignment. mdpi.com Techniques like COSY (Correlation Spectroscopy) help identify proton-proton couplings within each aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the connectivity between the two phenyl rings and the position of the methylthio substituent.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. The FT-IR spectrum of 1,1'-Biphenyl, 3-(methylthio)- would be characterized by several key absorption bands.

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹, in the range of 3010-3100 cm⁻¹. researchgate.net

Aliphatic C-H stretching: The methyl group of the methylthio moiety will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.

C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds in the phenyl rings give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-S stretching: The carbon-sulfur bond of the methylthio group typically shows a weak absorption in the 600-800 cm⁻¹ range.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted phenyl rings appear as strong bands in the 690-900 cm⁻¹ region, and their exact position is diagnostic of the substitution pattern.

Table 3: Characteristic FT-IR Absorption Bands for 1,1'-Biphenyl, 3-(methylthio)- Analogs

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
C-H Stretch Aromatic 3010 - 3100
C-H Stretch Aliphatic (CH₃) 2850 - 2960
C=C Stretch Aromatic Ring 1450 - 1600
C-H Bend Aromatic 690 - 900

Data compiled from general spectroscopic tables and literature. researchgate.net

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For 1,1'-Biphenyl, 3-(methylthio)- analogs, Raman spectroscopy can provide valuable information. The inter-ring C-C stretching mode in substituted biphenyls is often observed around 1285 cm⁻¹. The C-S stretching vibration, which may be weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. Aromatic ring vibrations also give rise to strong Raman signals. The study of various para-substituted biphenyls by time-resolved resonance Raman spectroscopy has shown that the inter-ring C1-C1' stretching modes are sensitive to the nature of the substituent.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For analogs of 1,1'-Biphenyl, 3-(methylthio)-, such as 3-methylbiphenyl (B165614), the fragmentation is dictated by the stability of the resulting carbocations and radicals. nist.gov The mass spectrum of 3-methylbiphenyl shows a prominent molecular ion peak, which is characteristic of aromatic compounds due to their inherent stability. libretexts.org The fragmentation of the biphenyl (B1667301) core can lead to the loss of phenyl or substituted phenyl rings.

A key fragmentation pathway for compounds containing a methylthio group involves the cleavage of the C-S bond. The ionization often occurs at the sulfur atom due to its lone pair of electrons. acs.org Subsequent fragmentation can proceed via α-cleavage, where the bond adjacent to the sulfur atom is broken.

The mass spectrum of 3-methylbiphenyl, a structural analog of 1,1'-Biphenyl, 3-(methylthio)-, provides insight into the expected fragmentation. The molecular ion (M⁺•) is typically the base peak or a very intense peak, confirming the stability of the biphenyl system.

Table 1: Key Mass Spectral Data for 3-Methylbiphenyl nist.gov

m/zRelative Abundance (%)Proposed Fragment Ion/Loss
168100[C₁₃H₁₂]⁺• (Molecular Ion)
15385[M - CH₃]⁺
15250[M - H - CH₃]⁺
7615[C₆H₄]⁺•
6310[C₅H₃]⁺

For 1,1'-Biphenyl, 3-(methylthio)-, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methylthio group to form a stable thionium (B1214772) ion, or the cleavage of the entire methylthio group (•SCH₃). The stability of the biphenyl structure would likely result in a relatively abundant molecular ion peak. libretexts.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to deduce the crystal lattice parameters, space group, and the exact coordinates of each atom, providing unequivocal structural information.

Table 2: Representative Crystallographic Data for a Substituted Biphenyl Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)12.0
c (Å)18.0
β (°)95.0
V (ų)2250
Z4

Note: This table presents typical data for a substituted biphenyl and is for illustrative purposes.

The solid-state structure of molecular crystals is governed by a delicate balance of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.net In the case of 1,1'-Biphenyl, 3-(methylthio)- derivatives, the aromatic rings are capable of engaging in π-π stacking, where the phenyl rings of adjacent molecules are arranged in a parallel or offset fashion.

The methylthio group can also participate in weak C-H···S hydrogen bonds, further influencing the crystal packing. The analysis of these interactions is crucial for understanding the supramolecular architecture and can be correlated with the material's physical properties. Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts within a crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. For aromatic compounds like biphenyl and its derivatives, the absorption bands correspond to π → π* transitions. The position (λmax) and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. oup.com

The UV-Vis spectrum of biphenyl is characterized by a strong absorption band around 250 nm, which is attributed to the conjugation between the two phenyl rings. oup.com The introduction of a substituent can cause a bathochromic (red) or hypsochromic (blue) shift of this absorption maximum, depending on the electronic nature of the substituent. nih.gov

For a 3-substituted biphenyl analog like 3-methylbiphenyl, the UV-Vis spectrum is expected to be similar to that of biphenyl, with minor shifts in the absorption maxima. The methyl group, being a weak electron-donating group, typically causes a small bathochromic shift. A methylthio group, also being electron-donating through resonance, would be expected to induce a more significant red shift compared to a methyl group. The absorption spectra of such compounds can also be influenced by the polarity of the solvent. researchgate.net

Table 3: UV-Vis Absorption Data for 3-Methylbiphenyl in a Nonpolar Solvent spectrabase.com

Electronic Transitionλmax (nm)
π → π*~252

The electronic transitions in 1,1'-Biphenyl, 3-(methylthio)- are expected to be of the π → π* type, characteristic of the biphenyl chromophore. The presence of the sulfur atom's lone pairs may also introduce n → π* transitions, although these are often weaker and can be obscured by the more intense π → π* bands.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Triplet States

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as radicals and triplet states. uni-konstanz.de Photoexcited triplet states of aromatic molecules can be studied using time-resolved EPR techniques. uni-konstanz.de When a molecule absorbs light and undergoes intersystem crossing to a triplet state, it possesses two unpaired electrons.

The EPR spectrum of a triplet state provides information about the zero-field splitting (ZFS) parameters, D and E. scribd.com These parameters arise from the magnetic dipole-dipole interaction between the two unpaired electrons and are sensitive to the distance between them and the symmetry of their spatial distribution. umich.edu The D value is related to the average separation of the two spins, while the E value reflects the deviation from axial symmetry. scribd.com

Table 4: Typical Zero-Field Splitting Parameters for an Aromatic Triplet State

ParameterTypical Value (cm⁻¹)
D0.05 - 0.15
E0 - 0.05

Note: This table presents a general range of values for aromatic triplet states and is for illustrative purposes.

The study of the triplet state of 1,1'-Biphenyl, 3-(methylthio)- analogs via EPR spectroscopy would yield valuable information on the distribution of the unpaired electron density and the influence of the methylthio substituent on the electronic structure of the photoexcited state.

Reactivity and Mechanistic Investigations of 1,1 Biphenyl, 3 Methylthio Based Systems

Oxidation Reactions of the Methylthio Group to Sulfoxides and Sulfones

The sulfur atom in the methylthio (-SCH₃) group is susceptible to oxidation, allowing for the controlled synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives are valuable in their own right, often exhibiting different chemical and biological properties compared to the parent thioether. vu.nl

The oxidation is typically achieved using a variety of stoichiometric oxidizing agents. Common reagents such as hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (m-CPBA), sodium periodate (B1199274) (NaIO₄), and potassium permanganate (B83412) (KMnO₄) are effective for this transformation. smolecule.comacs.orgresearchgate.netorganic-chemistry.org The degree of oxidation—whether the reaction stops at the sulfoxide (B87167) or proceeds to the sulfone—can often be controlled by the choice of reagent, stoichiometry, and reaction conditions. For instance, selective oxidation to sulfoxides can be achieved under mild conditions, while stronger conditions or an excess of the oxidant will yield the sulfone. researchgate.netorganic-chemistry.org

Electrochemical methods offer a sustainable alternative to traditional reagents. An electrochemical protocol using a CaCl₂ electrolyte in an acetonitrile/water solvent system has been developed for the selective oxidation of thioethers. By tuning the amount of electric charge passed through the system (measured in Faraday per mole), either the sulfoxide or the sulfone can be synthesized selectively. acs.org

Table 1: Reagents for the Oxidation of the Methylthio Group

Product Reagent(s) Notes
Sulfoxide Hydrogen Peroxide (H₂O₂) A common and clean oxidant. acs.orgresearchgate.net
m-Chloroperbenzoic Acid (m-CPBA) A widely used reagent for selective oxidation to sulfoxides. smolecule.com
Sodium Periodate (NaIO₄) Often used for converting sulfides to sulfoxides. ajrconline.org
Electrochemical Oxidation (e.g., 2 F/mol) Allows for controlled oxidation by adjusting the electric charge. acs.org
Sulfone Hydrogen Peroxide (H₂O₂) with catalyst Requires a catalyst (e.g., sodium tungstate) for efficient conversion to sulfones. researchgate.netorganic-chemistry.org
Potassium Permanganate (KMnO₄) A strong oxidizing agent that typically yields the sulfone.

Reduction Reactions of Associated Functional Groups

Derivatives of 1,1'-Biphenyl, 3-(methylthio)- may bear other functional groups that can undergo reduction. The methylthio group is generally stable under many reducing conditions, allowing for selective transformations elsewhere in the molecule.

For example, a carbaldehyde group on the biphenyl (B1667301) core can be reduced to a primary alcohol using standard reducing agents. Similarly, more robust functional groups like carboxamides can be reduced to amines. The reduction of a carboxamide on a biphenyl system containing a methylthio group has been accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). smolecule.com These reactions highlight the utility of the methylthio group as a compatible moiety during the chemical manipulation of other parts of the molecule.

Table 2: Examples of Reduction Reactions on 3-(Methylthio)biphenyl Derivatives

Starting Functional Group Reagent(s) Resulting Functional Group
Carbaldehyde Sodium Borohydride, Lithium Aluminum Hydride Alcohol

Nucleophilic and Electrophilic Substitution Reactions on the Biphenyl Core

The biphenyl core of 1,1'-Biphenyl, 3-(methylthio)- is amenable to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome influenced by the existing substituents.

Electrophilic Aromatic Substitution: The methylthio group is an activating, ortho- and para-directing group. Therefore, in electrophilic aromatic substitution reactions such as nitration or halogenation, incoming electrophiles are directed to the positions ortho and para to the -SCH₃ group on the same ring (positions 2, 4, and 6). The presence of the second phenyl ring further complicates the substitution pattern, but the primary influence comes from the strongly directing methylthio group. smolecule.com

Nucleophilic Aromatic Substitution (SNAr): While direct nucleophilic substitution on an unsubstituted benzene (B151609) ring is difficult, it can be achieved if the ring is activated by electron-withdrawing groups or contains a suitable leaving group. In the context of biphenyl synthesis, a notable method is a variant of the Meyers reaction, where a 2-methoxybenzoate (B1232891) ester is activated for nucleophilic aromatic substitution by an aryl Grignard reagent. rsc.org This approach allows for the construction of the biphenyl framework itself through a nucleophilic attack on one of the aromatic rings. rsc.org Similarly, a halogen atom on the biphenyl core, such as in 3-Bromo-3'-(methylthio)biphenyl, can serve as a leaving group for nucleophilic substitution reactions, enabling further functionalization. smolecule.com

Cyclization and Rearrangement Pathways in Methylthio-Biphenyl Formation

The synthesis of the 3-(methylthio)biphenyl scaffold can be accomplished through various sophisticated cyclization and rearrangement strategies. These methods build the core aromatic structure through novel bond formations.

A powerful strategy for constructing highly substituted phenols and biaryls is the [3+3] cycloaromatization reaction. Research has demonstrated a base-mediated [3+3] cyclization between 1,3-dianionic ketones and α,β-unsaturated carbonyl compounds known as ketene (B1206846) dithioacetals. nih.govrsc.orgrsc.org

In this approach, a ketone is treated with a strong base (like sodium hydride) to form a 1,3-dianion. This dianion then acts as a three-carbon synthon that attacks a 3,3-bis(methylthio)-1-arylprop-2-en-1-one, which serves as the other three-carbon partner. The reaction proceeds through a Michael addition followed by an intramolecular cyclization and subsequent elimination of water and a methylthiolate anion to generate a highly substituted, aromatized product. rsc.orgresearchgate.net This method provides a direct route to compounds like 5-(methylthio)-[1,1′-biphenyl]-3-ol, where the core structure of 1,1'-Biphenyl, 3-(methylthio)- is formed with a hydroxyl group. nih.gov

Table 3: [3+3] Cyclization for Synthesis of 5-(Methylthio)-[1,1'-biphenyl]-3-ol

Ketone Reactant Aryl Ketene Dithioacetal Reactant Product Yield

The proposed mechanism involves the formation of a six-membered cyclic intermediate, which then undergoes aromatization to yield the final phenolic biphenyl product. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings. The traditionally accepted mechanism involves a two-step addition-elimination sequence via a discrete, non-aromatic intermediate known as a Meisenheimer complex. nih.gov

However, recent computational and experimental studies have provided evidence for an alternative pathway: a concerted nucleophilic aromatic substitution (CSNAr) mechanism. nih.govscispace.com In a CSNAr reaction, the bond to the incoming nucleophile forms concurrently with the cleavage of the bond to the leaving group, proceeding through a single transition state without forming a stable intermediate. scispace.comstrath.ac.uk This concerted mechanism is believed to be more common than previously thought, particularly for reactions on less electron-poor aromatic systems or those involving good leaving groups (like chlorides and bromides), where a high-energy Meisenheimer complex would be disfavored. nih.gov While not exclusively demonstrated for 1,1'-Biphenyl, 3-(methylthio)-, the principles of CSNAr are broadly applicable to nucleophilic substitutions on aryl systems and represent a modern understanding of these classic reactions.

Thiocyclization reactions, where a sulfur-containing ring is formed, can be pivotal in the synthesis of sulfur-functionalized aromatic compounds. An innovative method involves the reaction of N-aryl propynamides with dimethyl sulfoxide (DMSO) in the presence of thionyl chloride (SOCl₂). acs.orgnih.gov In this process, DMSO remarkably acts as both the solvent and the source of the methylthio group. The reaction proceeds via an intramolecular electrophilic cyclization, leading to the formation of 3-(methylthio)quinolin-2-ones. acs.orgnih.gov Although this example yields a quinolinone, the underlying principle of cyclization with concurrent methylthiolation from a simple source like DMSO demonstrates a powerful synthetic tool.

Another relevant pathway is iodocyclization. In this type of reaction, an alkyne containing a thioether group can be treated with iodine to induce a cyclization, forming a sulfur-containing heterocycle like a dihydrothiophene. This intermediate can then be oxidized and further manipulated to yield a functionalized aromatic system. mdpi.com These processes showcase how building and then modifying sulfur-containing rings can be an effective strategy for accessing complex thio-functionalized molecules.

Investigation of Organosulfur Compound Participation in Polymerization Reactions

The engagement of organosulfur compounds in polymerization reactions is a field of growing interest, driven by the unique properties that the sulfur atom imparts to the resulting polymers. These properties can include enhanced thermal stability, high refractive indices, and specific reactivity for cross-linking or post-polymerization modification. The compound 1,1'-Biphenyl, 3-(methylthio)- possesses both a biphenyl moiety, known for its rigidity and thermal stability, and a methylthio group, which can influence reactivity and provide a site for specific chemical transformations. While direct studies on the polymerization of 1,1'-Biphenyl, 3-(methylthio)- are not extensively documented, its structural components are found in various monomers and polymers, allowing for an informed discussion of its potential roles in polymerization.

Research into polymers containing biphenyl units has demonstrated their utility in creating materials with desirable thermal and mechanical properties. For instance, monomers containing biphenyl moieties have been used to synthesize crosslinked polymers that exhibit noncovalent π-π interactions within their three-dimensional networks. These interactions can significantly influence the material's properties.

The presence of the methylthio (-SCH₃) group introduces a versatile functional handle. Organosulfur compounds are known to participate in various polymerization mechanisms. For example, they can be involved in chain-growth polymerizations, such as radical polymerization, where the sulfur atom can act as a chain transfer agent to control molecular weight. In other contexts, the sulfur atom can be part of the polymer backbone or a side chain, influencing the polymer's solubility, reactivity, and electronic properties.

One area of related research is the synthesis of polythiiranes with biphenyl units in the side chain. While not a direct polymerization of a biphenylthiol, this work demonstrates the compatibility of the biphenyl and thioether functionalities within a polymer structure. In one study, [(4-Biphenyl)methylthio]methylthiirane was polymerized to yield a low molecular weight polymer, showcasing the potential for incorporating such structures into polymer chains. kpi.ua

Furthermore, the synthesis of conjugated polymers often involves cross-coupling reactions where C-S bonds can be activated. Research on direct arylation polycondensation via C-S bond cleavage highlights the reactivity of aryl thioethers in forming carbon-carbon bonds, a fundamental step in the synthesis of certain conjugated polymers. researchgate.net This suggests that the methylthio group in 1,1'-Biphenyl, 3-(methylthio)- could potentially be activated under specific catalytic conditions to participate in polymerization.

The following table summarizes the properties of polymers derived from monomers that are structurally related to 1,1'-Biphenyl, 3-(methylthio)-, providing an insight into the potential characteristics of polymers that could be synthesized from it.

MonomerPolymerMolecular Weight (Mn)Polydispersity Index (PDI)Polymerization MethodReference
4'-(undecyloxy)-[1,1'-biphenyl]-4-yl 2-((5-(3-(4-(methacryloyloxy)butyl)-1,1,3,3-tetramethyldisiloxanyl)pentyl)oxy)-4-(octyloxy)benzoate (M1)P13556 g/mol 1.13Free Radical Polymerization chemrestech.com
4'-(undecyloxy)-[1,1'-biphenyl]-4-yl 2-((5-(methacryloyloxy)pentyl)oxy)-4-(octyloxy)benzoate (M2)P28279 g/mol 1.31Free Radical Polymerization chemrestech.com
4'-(undecyloxy)-[1,1'-biphenyl]-4-yl 2-((5-((4-(methacryloyloxy)butyl)dimethylsilyl)pentyl)oxy)-4-(octyloxy)benzoate (M3)P33197 g/mol 1.14Free Radical Polymerization chemrestech.com
3,3'-dihexyl-5-(methylthio)-2,2'-bithiophene (M1)P1833.6-85.1 kg/mol ~1.5Homocoupling Polycondensation researchgate.net

This table presents data for polymers synthesized from monomers containing biphenyl or methylthio functionalities to illustrate the potential characteristics of polymers derived from 1,1'-Biphenyl, 3-(methylthio)-.

Mechanistically, the participation of 1,1'-Biphenyl, 3-(methylthio)- in polymerization could follow several pathways. In free-radical polymerization, the methylthio group could act as a chain transfer agent, influencing the molecular weight of the resulting polymer. Alternatively, if a polymerizable group were introduced onto the biphenyl ring, the methylthio group could remain as a pendant functionality, available for post-polymerization modification, such as oxidation to the corresponding sulfoxide or sulfone, which would significantly alter the polymer's polarity and solubility.

In the context of condensation polymerization, if the biphenyl unit were appropriately functionalized with, for example, hydroxyl or carboxyl groups, the methylthio group would be incorporated into the polymer backbone or side chain, influencing the final material properties. The synthesis of biphenylamine derivatives from a methylthio-functionalized pyridine (B92270) precursor, involving Suzuki coupling, demonstrates the feasibility of incorporating such structures into complex molecules, a process analogous to step-growth polymerization. ajrconline.org

Ultimately, the specific role of 1,1'-Biphenyl, 3-(methylthio)- in polymerization would depend on the reaction conditions and the presence of other functional groups on the molecule that would enable it to act as a monomer. The existing body of research on related structures suggests that it is a promising candidate for the development of new polymers with tailored properties.

Computational and Theoretical Studies of 1,1 Biphenyl, 3 Methylthio and Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting the geometric and electronic properties of molecules. These in-silico techniques provide insights that are often complementary to experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the ground-state electronic structure of molecules. rsc.orgbirmingham.ac.uk The primary application is geometry optimization, where the goal is to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation of the molecule. researchgate.netmdpi.comwisc.edu

For a molecule like 1,1'-Biphenyl, 3-(methylthio)-, a key geometric parameter is the dihedral angle between the two phenyl rings. This angle is determined by the balance between the stabilizing effect of π-conjugation, which favors a planar structure, and the steric hindrance between the ortho-hydrogens on the two rings, which favors a twisted conformation. The introduction of the methylthio (-SCH3) group at the meta-position is expected to have a minor electronic influence on the dihedral angle compared to substitution at the ortho-position. DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would provide precise values for this dihedral angle, as well as all other bond lengths and angles. researchgate.net

A hypothetical data table for the optimized geometry of 1,1'-Biphenyl, 3-(methylthio)- resulting from a DFT calculation is presented below. Please note, these are illustrative values and not from a specific published study.

Table 1: Hypothetical Optimized Geometric Parameters for 1,1'-Biphenyl, 3-(methylthio)-

Parameter Value
C1-C1' Bond Length 1.49 Å
Phenyl Ring Dihedral Angle 43.5°
C3-S Bond Length 1.77 Å
S-C(methyl) Bond Length 1.81 Å
C3-S-C(methyl) Angle 99.0°

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. mdpi.comfit.edudiva-portal.org It is widely used for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. scielo.brnih.govbohrium.com

For 1,1'-Biphenyl, 3-(methylthio)-, TD-DFT calculations could elucidate the nature of its electronic transitions. The analysis would reveal the orbitals involved in the most significant transitions, such as the π to π* transitions characteristic of aromatic systems. The results would show how the methylthio substituent influences the absorption wavelengths and intensities compared to unsubstituted biphenyl (B1667301). This information is crucial for understanding the photophysical properties of the molecule. researchgate.netrsc.org

Analysis of Molecular Orbitals and Electronic Characteristics

The electronic character of a molecule is governed by the distribution and energies of its molecular orbitals. Various analysis methods are employed to interpret the results of quantum chemical calculations in a chemically intuitive way.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. informahealthcare.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. For 1,1'-Biphenyl, 3-(methylthio)-, FMO analysis would reveal how the sulfur atom's lone pairs and the methyl group contribute to the HOMO and LUMO. It is generally expected that the sulfur lone pairs will raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted biphenyl.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 1,1'-Biphenyl, 3-(methylthio)-

Orbital Energy (eV)
HOMO -5.85
LUMO -0.95
HOMO-LUMO Gap 4.90

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a localized picture of bonding and electron distribution within a molecule. wisc.eduresearchgate.netscirp.orgwisc.edu It transforms the calculated wave function into a set of localized orbitals corresponding to core electrons, lone pairs, and chemical bonds. A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory, which quantifies the stabilization energy arising from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. acs.org

In 1,1'-Biphenyl, 3-(methylthio)-, NBO analysis would quantify the hyperconjugative interactions, such as the donation of electron density from the sulfur lone pairs (donor) to the antibonding π* orbitals of the phenyl ring (acceptor). This provides insight into the electronic delocalization and the nature of the C-S bond. researchgate.netmdpi.com

Natural Population Analysis (NPA) and Atomic Charge Distribution

Natural Population Analysis (NPA), which is part of the NBO package, is used to calculate the distribution of electron density among the atoms in a molecule, resulting in atomic charges. scielo.brstanford.edu These charges offer a quantitative measure of the polarity of bonds and the electrostatic potential of the molecule.

For 1,1'-Biphenyl, 3-(methylthio)-, NPA would reveal the partial charges on each atom. It would be expected to show a negative charge on the sulfur atom due to its electronegativity and lone pairs, and how this influences the charge distribution on the adjacent phenyl ring. This information is valuable for understanding intermolecular interactions and the reactivity of different sites within the molecule.

Table 3: Hypothetical Natural Population Analysis Charges for Selected Atoms in 1,1'-Biphenyl, 3-(methylthio)-

Atom Natural Charge (e)
S -0.15
C3 (attached to S) +0.05
C(methyl) -0.25
C1 +0.02
C1' +0.01

Global Reactivity Parameters (e.g., Electronegativity, Chemical Hardness, Electrophilicity)

The electronic properties of substituted biphenyls are influenced by the nature and position of the substituents. nih.govnih.gov For instance, the introduction of a methylthio (-SCH3) group, which is considered to be a weakly electron-donating group through resonance and an inductively withdrawing group, would be expected to modulate the global reactivity parameters compared to the parent biphenyl molecule.

The electronegativity and chemical hardness are important in predicting the behavior of molecules in chemical reactions. nih.gov A study on diortho-substituted biphenyls found that absolute hardness, along with molecular size and lipophilicity, were significant parameters correlated to their biological effects. nih.gov DFT calculations on various substituted biphenyls have shown that the HOMO-LUMO energy gap is a critical factor in determining these parameters. mdpi.com A smaller HOMO-LUMO gap generally implies lower chemical hardness (i.e., the molecule is "softer") and higher reactivity. mdpi.com

The molecular electrostatic potential (MEP) is another crucial descriptor of reactivity. acs.orgnih.gov The MEP visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For a molecule like 1,1'-Biphenyl, 3-(methylthio)-, the sulfur atom of the methylthio group would likely represent a region of negative electrostatic potential, making it a potential site for electrophilic attack. Conversely, the aromatic rings would exhibit regions of varying potential, influenced by the interplay of the inductive and resonance effects of the methylthio group. mdpi.comnih.gov

Table 1: Conceptual Global Reactivity Parameters and Their Significance

ParameterSymbolFormulaSignificance
Electronegativityχχ ≈ (I + A) / 2Measures the ability of a molecule to attract electrons.
Chemical Hardnessηη ≈ (I - A) / 2Measures the resistance of a molecule to change its electron configuration.
Global Electrophilicity Indexωω = μ² / (2η)Quantifies the electrophilic character of a molecule.
Chemical Potentialμμ = -χRepresents the escaping tendency of electrons from an equilibrium system.

Where I is the ionization potential and A is the electron affinity. These are often approximated using the energies of the HOMO and LUMO (I ≈ -EHOMO, A ≈ -ELUMO).

Conformational Analysis and Rotational Barriers in Biphenyl Systems

The conformation of biphenyl and its derivatives is characterized by the dihedral angle (torsional angle) between the two phenyl rings. This angle results from a balance between two opposing effects: π-conjugation, which favors a planar conformation, and steric hindrance between the ortho-hydrogens (and any ortho-substituents), which favors a twisted conformation. acs.orgpsu.edu In the gas phase, biphenyl exhibits a dihedral angle of approximately 44.4°. acs.orgpsu.eduresearchgate.net

For substituted biphenyls, the nature and position of the substituents significantly influence the preferred dihedral angle and the rotational barrier. In the case of 3-substituted biphenyls, such as 1,1'-Biphenyl, 3-(methylthio)-, the substituent is not in the ortho position, so the steric hindrance is less pronounced than in ortho-substituted analogs. acs.org Theoretical calculations on 3,3'-dihalogenated biphenyls have shown that these molecules have a double minimum potential energy surface with respect to the dihedral angle, with energy minima at approximately 45° and 135°. acs.org It is reasonable to infer that 1,1'-Biphenyl, 3-(methylthio)- would exhibit similar conformational behavior.

The barrier to rotation around the central C-C bond is a key parameter determined through computational and experimental methods like dynamic NMR spectroscopy. researchgate.netnih.gov For the parent biphenyl, the rotational barrier is relatively low, allowing for rapid interconversion between enantiomeric twisted forms at room temperature. libretexts.orgmdpi.com The presence of substituents can alter this barrier. Ortho-substituents, in particular, tend to increase the rotational barrier due to increased steric hindrance. researchgate.netcdnsciencepub.com While a meta-substituent like the methylthio group in 1,1'-Biphenyl, 3-(methylthio)- would have a smaller impact on the rotational barrier than an ortho-substituent, it can still influence the electronic properties and thus subtly affect the potential energy surface of rotation. researchgate.netscispace.com

Table 2: Typical Dihedral Angles and Rotational Barriers for Biphenyl Systems

CompoundMethodDihedral Angle (°)Rotational Barrier (kcal/mol)
Biphenyl (gas phase)Electron Diffraction44.4 ± 1.2~1.5
Biphenyl (in crystal)X-ray Diffraction~0 (planar, but with disorder)-
2,2'-DifluorobiphenylB3LYP/6-311+G57.9 and 128.9 (double minimum)-
3,3'-DichlorobiphenylB3LYP/6-311+G~45 and ~135 (double minimum)-
2,2'-DimethylbiphenylCalculation>457-10

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV) and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments. longdom.orgresearchgate.net

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. longdom.org For 1,1'-Biphenyl, 3-(methylthio)-, the methylthio group would influence the chemical shifts of the protons and carbons on the substituted ring through its inductive and resonance effects. The predicted spectra can be compared with experimental spectra to confirm the structure and aid in the assignment of complex signals.

IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. libretexts.org DFT calculations can be used to compute the vibrational frequencies and intensities, which can then be compared to experimental FT-IR and FT-Raman spectra. longdom.orgresearchgate.net The inter-ring C1-C1' stretching mode in biphenyl derivatives is a characteristic vibration that is sensitive to substitution. acs.orgnih.gov For para-substituted biphenyls, this mode is observed around 1285 cm⁻¹. acs.orgnih.gov The presence of the methylthio group in 1,1'-Biphenyl, 3-(methylthio)- would lead to characteristic C-S and S-CH₃ stretching and bending vibrations in the IR and Raman spectra. Comparing the calculated and experimental spectra helps in the detailed assignment of the vibrational modes. longdom.orgrsc.org

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions in a molecule. The π-system of the biphenyl core gives rise to characteristic absorption bands. oup.com The so-called "conjugation band" is particularly sensitive to the dihedral angle between the phenyl rings; a smaller dihedral angle (more planar) leads to a red-shift (longer wavelength) and an increase in intensity. oup.com Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum. acs.org The methylthio substituent in 1,1'-Biphenyl, 3-(methylthio)- would act as a chromophore and is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted biphenyl.

Investigation of Non-Covalent Interactions and Crystal Energy Frameworks

The arrangement of molecules in a crystal is governed by a complex interplay of non-covalent interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. jammuuniversity.ac.insemanticscholar.orgmdpi.com Computational methods are essential for quantifying these interactions and understanding the resulting crystal packing.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. scivisionpub.comscribd.com It maps the regions of close contact between neighboring molecules, providing a fingerprint of the intermolecular interactions. For a crystal of 1,1'-Biphenyl, 3-(methylthio)-, Hirshfeld analysis would likely reveal significant C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of a phenyl ring on an adjacent molecule. jammuuniversity.ac.iniucr.org Additionally, interactions involving the sulfur atom, such as C-H···S contacts, would be expected. jammuuniversity.ac.inresearchgate.net

A study on the crystal of the parent biphenyl molecule challenged the long-held belief that the planar conformation observed in the crystal is an average of two twisted conformers. nih.gov Instead, both experimental and theoretical evidence suggested that the planar structure is a true minimum on the potential energy surface within the crystal, stabilized by intra- and intermolecular H···H and C-H···π interactions. nih.gov This highlights the crucial role of the crystal environment in determining molecular conformation.

Computational Studies of Molecular Conductance and Quantum Interference Effects

Single-molecule electronics is a field that investigates the charge transport properties of individual molecules. The conductance of a molecule connected between two electrodes is highly dependent on its structure and, in particular, on quantum interference effects. worktribe.comunesp.brresearchgate.net

Biphenyl-based molecules are common motifs in molecular electronics research. aip.orgresearchgate.net The conductance of a biphenyl junction is sensitive to the dihedral angle between the rings, with a more planar conformation generally leading to higher conductance due to better π-conjugation. aip.org

Quantum Interference: Quantum interference is a phenomenon where electron waves passing through different pathways in a molecule can interfere constructively or destructively. Destructive quantum interference (DQI) leads to a sharp dip, or antiresonance, in the transmission spectrum, resulting in a very low conductance. worktribe.comacs.org The position of the electrodes on the aromatic rings is a key determinant of quantum interference. For instance, connecting electrodes at the meta positions of a benzene (B151609) ring often leads to DQI. acs.orgacs.org

A study on 3,3'-bis(methylthio)-1,1'-biphenyl, a derivative closely related to the subject of this article, was part of an investigation into molecular conductance. rsc.org Furthermore, research on heteroatom effects on quantum interference in molecular junctions explicitly included 3-(methylthio)phenylboronic acid in the synthesis of biphenyl species to study how the placement of the methylthio anchor group affects conductance. worktribe.comacs.org These studies showed that meta-substitution, as in 1,1'-Biphenyl, 3-(methylthio)-, can lead to DQI, resulting in lower conductance compared to para-substituted isomers. worktribe.comacs.orgsemanticscholar.org The methylthio group serves as an effective anchor to the gold electrodes in these experiments. acs.org

Theoretical calculations, typically combining DFT with non-equilibrium Green's function (NEGF) formalism, are used to calculate the transmission spectrum T(E), which gives the probability for an electron with energy E to travel through the molecule from one electrode to the other. worktribe.comunesp.br These calculations can predict the occurrence of quantum interference and its effect on the molecular conductance, providing valuable insights for the design of molecular electronic devices. acs.org

Advanced Applications in Materials Science and Chemical Research

Development of Side-Chain Liquid Crystalline Polymers (SCLCPs) with Biphenyl (B1667301) Moieties

Side-chain liquid crystalline polymers (SCLCPs) are a class of materials that merge the unique optical properties of liquid crystals with the processability and mechanical integrity of polymers. nih.gov This is achieved by attaching rigid mesogenic (liquid crystal-forming) units to a flexible polymer backbone, often via a flexible spacer. Current time information in Bangalore, IN.researchgate.net The biphenyl unit is a classic and effective mesogen due to its rigid, rod-like structure, which promotes the formation of ordered liquid crystalline phases such as nematic and smectic phases. acs.orgscielo.br

The incorporation of substituents onto the biphenyl mesogen, such as the methylthio group in 1,1'-Biphenyl, 3-(methylthio)-, can significantly influence the properties of the resulting SCLCP. While direct studies on polymers from 1,1'-Biphenyl, 3-(methylthio)- are not extensively detailed, research on analogous systems provides clear insights. For instance, the nature of terminal groups on biphenyl mesogens is known to affect mesophase type and transition temperatures. acs.org The methylthio group, being electron-donating, can alter the polarity and intermolecular interactions between mesogenic side chains, thereby modifying the stability and temperature range of the liquid crystalline phases.

The synthesis of SCLCPs typically involves the polymerization of monomers where the biphenyl mesogen is pre-attached to a polymerizable group (like methacrylate (B99206) or acrylate) through a flexible spacer. scielo.brrsc.org For example, polyacrylates and polysiloxanes are common backbones used for this purpose. scielo.bropenaccessjournals.com The length of this spacer is a critical parameter, as it decouples the motion of the rigid mesogen from the flexible polymer backbone, allowing the mesogens to self-organize into liquid crystalline domains. researchgate.netscielo.br Research has shown that varying the spacer length exhibits a distinct odd-even effect on phase transition temperatures and entropy changes. rsc.org

Table 1: Influence of Structural Components on SCLCP Properties

Structural Component Influence on SCLCP Properties Source Index
Biphenyl Mesogen Provides the necessary rigidity for forming liquid crystalline phases (nematic, smectic). acs.orgscielo.br
Polymer Backbone Offers mechanical stability and processability (e.g., polyacrylates, polysiloxanes). scielo.bropenaccessjournals.com
Flexible Spacer Decouples the mesogen from the backbone, enabling self-organization. Spacer length affects phase stability and transition temperatures. researchgate.netscielo.brrsc.org
Terminal Group (e.g., -SCH₃) Modifies intermolecular forces, polarity, and steric interactions, influencing the type and temperature range of the mesophase. acs.org

Utilization in Fluorescent and Optoelectronic Materials Research

Biphenyl derivatives are widely explored for their fluorescent and optoelectronic properties, stemming from their π-conjugated electronic structure. The 1,1'-Biphenyl, 3-(methylthio)- compound and its isomers are of interest in this field as the sulfur atom's lone pairs can interact with the biphenyl π-system, modulating the electronic and photophysical properties.

The core biphenyl structure serves as a robust fluorophore. The introduction of substituents can tune the emission color, quantum yield, and sensitivity to the local environment. mdpi.com For instance, the methylthio group is electron-donating and can influence the intramolecular charge transfer (ICT) characteristics of a molecule, which is a key principle in the design of "push-pull" fluorophores. mdpi.com Such systems, where an electron-donating group is paired with an electron-accepting group, often exhibit strong solvatochromism—a change in emission color with solvent polarity—making them useful as environmental sensors. researchgate.netmdpi.com

While specific data for 1,1'-Biphenyl, 3-(methylthio)- is sparse, related compounds demonstrate the potential. Studies on 4-cyano-(4'-methylthio)diphenylacetylene show that the molecule's photophysical properties are extremely sensitive to solvent polarity due to significant charge-transfer character in its excited states. researchgate.net Similarly, other sulfur-containing biphenyls have been investigated for their unique photophysical behaviors. doi.org These compounds are building blocks for larger, more complex systems used in organic light-emitting diodes (OLEDs), where biphenyl derivatives like CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) are used as host materials for phosphorescent emitters. acs.org

Table 2: Photophysical Properties of Related Biphenyl Systems

Compound System Key Photophysical Property Potential Application Source Index
Donor-Acceptor Diphenylacetylenes High sensitivity to solvent polarity; charge-transfer emission. Environmental Probes, Sensors researchgate.net
α-(N-Biphenyl)-substituted 2,2′-Bipyridines Intense blue-to-green fluorescence; some show Aggregation-Induced Emission Enhancement (AIEE). OLEDs, Chemical Sensors mdpi.com
Donor-Acceptor-Donor (D-A-D) Architectures Low fluorescence quantum yield, indicating efficient intersystem crossing. Photosensitizers for Photodynamic Therapy nih.gov
TRZ₃(Ph-PTZ) in mCBP host Thermally Activated Delayed Fluorescence (TADF). High-Efficiency OLEDs acs.org

Role as Building Blocks in Nanomaterial Synthesis and Nanotechnology

In nanotechnology, molecular "building blocks" are fundamental units used to construct larger, well-defined nanostructures through processes like self-assembly. biomall.in Biphenyl derivatives are excellent candidates for this role due to their defined geometry, rigidity, and the potential for functionalization. chinesechemsoc.orgresearchgate.net The self-organization of these molecules is driven by non-covalent interactions such as π–π stacking and hydrogen bonding. chinesechemsoc.orgresearchgate.net

The compound 1,1'-Biphenyl, 3-(methylthio)- offers specific functionalities for nanomaterial construction. The biphenyl core provides the structural scaffold and the potential for π–π stacking interactions, which can drive the formation of ordered assemblies like fibers or sheets. chinesechemsoc.orgchinesechemsoc.org The methylthio group provides a potential coordination site. The sulfur atom can act as a soft ligand, binding to metal surfaces like gold or to metal ions, enabling the creation of self-assembled monolayers (SAMs) or metal-organic frameworks (MOFs). acs.org

For example, research on biphenyldithiol derivatives has shown their ability to form densely packed SAMs on gold and silver surfaces. acs.org Although this involves two thiol groups, the principle of sulfur-metal interaction is the same. The structure of the biphenyl backbone dictates the packing and orientation of the molecules in the monolayer. Furthermore, biphenyl units have been incorporated into more complex systems, like l-phenylalanine (B559525) derivatives, to induce the formation of superhelical structures through a combination of π–π stacking and hydrogen bonding. chinesechemsoc.org These examples highlight how functionalized biphenyls can be used to engineer complex and dynamic nanoscale architectures. researchgate.net

Application in Catalysis and Reaction Methodology Development

Biphenyl-based ligands have revolutionized the field of homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.govsigmaaldrich.comrsc.org The success of these ligands, such as the well-known Buchwald-type biaryl phosphines, stems from their ability to create bulky and electron-rich environments around the metal center, which promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.govconicet.gov.ar

While phosphine-based biphenyl ligands are most common, ligands containing other donor atoms, such as sulfur or arsenic, have also been developed. conicet.gov.arconicet.gov.ar The methylthio group in 1,1'-Biphenyl, 3-(methylthio)- makes it a precursor for ligands where the sulfur atom can act as a donor to a metal catalyst. Sulfur-based moieties can stabilize catalytic intermediates or influence the selectivity of reactions. acs.org

The biphenyl scaffold itself is crucial. Substituents on the biphenyl rings can be tuned to adjust the steric and electronic properties of the ligand, thereby optimizing catalyst performance for specific reactions. conicet.gov.arnih.gov For instance, introducing bulky groups on the ortho-positions of the biphenyl backbone can enhance catalytic activity by promoting the formation of the active, monoligated palladium species. conicet.gov.arconicet.gov.ar Although direct catalytic applications of 1,1'-Biphenyl, 3-(methylthio)- as a ligand are not widely reported, its structure fits the profile of a precursor for monodentate ligands that could be effective in various transition-metal-catalyzed transformations. gre.ac.uk

Precursors for Specialized Organic Ligands and Reagents

The true value of many commercially available chemical compounds lies in their potential as starting materials for the synthesis of more complex, high-value molecules. uni-muenchen.de 1,1'-Biphenyl, 3-(methylthio)- is a versatile precursor for creating specialized organic ligands and reagents. Its structure contains multiple reactive sites that can be selectively modified.

The methylthio group itself can be a point of chemical transformation. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone. This changes the sulfur's electronic properties from an electron-donor to a potent electron-acceptor, which would drastically alter the properties of a ligand derived from it. acs.org Alternatively, the methylthio group can sometimes be replaced by other functional groups through nickel-catalyzed cross-coupling reactions with Grignard reagents, offering a route to diverse biphenyl derivatives. acs.org

Furthermore, the aromatic rings of the biphenyl scaffold can be functionalized. Suzuki-Miyaura coupling is a primary method for constructing the biphenyl unit itself, often by coupling a phenylboronic acid with a halo-phenyl derivative. rsc.orggre.ac.ukliv.ac.uk Once formed, the biphenyl can undergo further reactions, such as electrophilic aromatic substitution or directed ortho-metalation, to introduce additional functional groups, leading to the synthesis of highly tailored ligands or complex organic molecules. uni-muenchen.de For example, the synthesis of biphenyl-based arsine ligands has been achieved through a two-step sequence involving Pd-catalyzed arsination followed by a Suzuki coupling to build the substituted biphenyl backbone. conicet.gov.ar

Q & A

Q. How can isotopic labeling (e.g., ¹³C) aid in tracing the environmental fate of 3-(methylthio)-1,1'-biphenyl?

  • Methodological Answer : Synthesize ¹³C-labeled analogs at the methylthio or biphenyl positions. Use LC-MS/MS to detect labeled metabolites in soil/water samples. Mass balance studies quantify biodegradation pathways (e.g., hydrolysis vs. microbial degradation) .

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